N-(5-Cyclopropoxy-2-methoxypyridin-3-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-2-methoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxypyridine ring, and a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-methoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-bromo-2-methoxypyridine with cyclopropanesulfonyl chloride under specific conditions . The reaction yields a yellow solid with an 81% yield . The process involves the use of solvents and catalysts to facilitate the reaction and ensure high purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-methoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Cyclopropoxy-2-methoxypyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-methoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Cyclopropoxy-2-methoxypyridin-3-YL)methanesulfonamide include:
- N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide
- N-(5-amino-2-methoxypyridin-3-yl)methanesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-methoxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-10-9(12-17(2,13)14)5-8(6-11-10)16-7-3-4-7/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
QCYLOTRDFBSDHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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